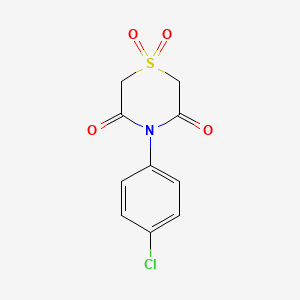

4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Description

Positional Isomerism

- Chlorophenyl Position : Moving the chlorine atom to the meta or ortho positions on the benzene ring would yield isomers such as 4-(3-chlorophenyl) or 4-(2-chlorophenyl) variants. Similar positional differences are observed in compounds like 4-(3-chlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione.

- Substituent Attachment : Alternative attachment of the chlorophenyl group to the sulfur or carbon atoms of the thiazinane ring would produce distinct isomers.

Tautomerism

The tetraone structure (three ketone groups and one sulfone) limits classical keto-enol tautomerism due to the stability of the sulfone and ketone groups. However, ring-chain tautomerism may occur in solution, where the cyclic thiazinane opens to form a linear chain with thioester or sulfonic acid groups. Such behavior is documented in thiomorpholine derivatives, where oxidation states influence tautomeric equilibria.

Historical Evolution of Naming Conventions for Thiazinane Derivatives

The nomenclature of thiazinane derivatives has evolved significantly, reflecting advancements in IUPAC guidelines and chemical understanding:

Early Conventions (Pre-2000)

Modern IUPAC Standards (Post-2000)

- Lambda Notation : The introduction of λ-conventions clarified oxidation states, as seen in "1λ⁶-thiomorpholine-1,1,3,5-tetrone" for sulfone-containing derivatives.

- Substituent Prioritization : Functional groups are prioritized based on seniority, with ketones and sulfones taking precedence over halogens.

For example, the shift from "4-(4-chlorobenzoyl)thiomorpholine" (a deprecated name) to "4-(4-chlorophenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone" exemplifies the transition to systematic, oxidation-state-specific nomenclature.

Table 1: Comparative Nomenclature of Thiazinane Derivatives

This table underscores the relationship between structural features, oxidation states, and naming conventions in thiazinane chemistry.

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S/c11-7-1-3-8(4-2-7)12-9(13)5-17(15,16)6-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJBHBUBCCPUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiourea, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the thiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazinane derivatives.

Substitution: Electrophilic substitution reactions can occur at the chlorophenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazinane derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that thiazine derivatives can exhibit significant antimicrobial properties. Compounds similar to 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone have been studied for their effectiveness against various bacterial strains. For instance, derivatives have shown promise in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Some studies suggest that thiazine compounds can induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation . Future research could explore the efficacy of this compound in targeting specific cancer types.

- Anti-inflammatory Properties : Thiazine derivatives have been investigated for their anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammatory markers in various models of inflammation .

Organic Synthesis

The compound serves as an intermediate in organic synthesis processes:

- Synthesis of Other Heterocycles : It can be used as a precursor for synthesizing more complex heterocyclic compounds through cyclization reactions . This is particularly useful in developing new pharmaceuticals.

- Functional Group Modifications : The presence of multiple functional groups allows for further chemical modifications that can enhance biological activity or alter physical properties for specific applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazine derivatives demonstrated their ability to inhibit bacterial growth effectively. The research utilized various concentrations of the compounds against standard bacterial strains and reported a significant reduction in colony-forming units (CFUs) at higher concentrations.

| Concentration (mg/mL) | CFU Reduction (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 50 |

| 2.0 | 80 |

This case highlights the potential application of this compound as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on similar thiazine derivatives indicated their effectiveness in inducing apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 10 |

| Compound A (10 µM) | 25 |

| Compound A (20 µM) | 50 |

These findings suggest that compounds like this compound may be developed into therapeutic agents against cancer.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the 1λ⁶,4-thiazinane-1,1,3,5-tetraone core but differ in substituents, leading to distinct physicochemical and synthetic characteristics:

Physicochemical Properties

- Lipophilicity and Solubility : Dichlorobenzyl and trifluoromethyl analogs exhibit higher lipophilicity compared to the methoxy-substituted derivative, which has improved aqueous solubility due to its polar methoxy group .

- Acidity : The methoxy-substituted compound’s predicted pKa (-2.54) suggests strong acidity at the sulfonyl group, whereas chloro-substituted analogs may exhibit weaker acidity due to reduced electron withdrawal .

Biological Activity

4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazinane ring structure. The presence of the chlorophenyl group is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Here are some key findings:

- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity was measured using MTT assays, which assess cell viability after treatment with different concentrations of the compound .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells. This is evidenced by an increased Bax/Bcl-2 ratio and elevated levels of caspase-9 in treated cells, indicating that it promotes programmed cell death through intrinsic pathways . Additionally, cell cycle analysis demonstrated that treatment with the compound caused G2/M phase arrest in MCF-7 cells and S phase arrest in HepG2 cells .

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

- In Vivo Studies : An in vivo study using tumor-bearing mice demonstrated that this compound effectively targeted sarcoma cells. The radioactive tracing study confirmed its localization in tumor tissues, suggesting a selective accumulation that could enhance therapeutic efficacy .

- Comparative Analysis : In comparison to other compounds with similar structures (e.g., 5-Aryl-1,3,4-thiadiazole derivatives), this compound showed superior anticancer activity. For instance, derivatives with different substitutions were evaluated for their IC50 values against MCF-7 cells; this compound exhibited a lower IC50 value than many tested analogs .

Data Table: Summary of Biological Activity

| Study | Cell Line | IC50 (µg/mL) | Mechanism | Effect |

|---|---|---|---|---|

| In Vitro Study | MCF-7 | 5.36 | Induction of apoptosis | Cell cycle arrest at G2/M |

| In Vitro Study | HepG2 | 10.10 | Increased Bax/Bcl-2 ratio | Apoptotic cell death |

| In Vivo Study | Sarcoma Cells | Not specified | Targeted accumulation | Tumor regression |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.